3-Amino-3-methyl-1-morpholinobutan-1-one hydrochloride
Description
3-Amino-3-methyl-1-morpholinobutan-1-one hydrochloride is a hydrochloride salt featuring a morpholine ring, an amino group, and a methyl substituent.
Properties
IUPAC Name |
3-amino-3-methyl-1-morpholin-4-ylbutan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,10)7-8(12)11-3-5-13-6-4-11;/h3-7,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLORWXMHXYOPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N1CCOCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-3-methyl-1-morpholinobutan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C7H16ClN2O2
- CAS Number : [Not provided in the search results]
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and cell signaling. It has been noted for its potential role as a modulator of the sigma-1 receptor, which is implicated in various neuroprotective and analgesic pathways.
Therapeutic Applications
Research indicates that this compound may have therapeutic applications in:
- Pain Management : As a sigma-1 receptor antagonist, it may alleviate neuropathic pain.
- Cancer Treatment : Preliminary studies suggest it could exhibit antiproliferative effects against certain cancer cell lines, potentially making it a candidate for further development in oncology.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell growth in specific cancer cell lines. For example, its efficacy was evaluated against non-small cell lung carcinoma (NSCLC) cell lines, showing promising results in reducing cell viability.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 | 1.48 | Comparable to staurosporine |
| NCI-H23 | 0.49 | Significant antiproliferative activity |
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound on A549 and NCI-H23 cell lines. The compound exhibited IC50 values indicating strong cytotoxicity, with mechanisms involving apoptosis induction confirmed through Annexin V assays.
Study 2: Sigma-1 Receptor Modulation
In another investigation, the compound was assessed for its ability to modulate sigma-1 receptors. Results indicated that it effectively reduced pain responses in animal models, suggesting its potential as an analgesic agent.
Safety and Toxicity
Toxicity studies have indicated that while effective at lower concentrations, higher doses of this compound can lead to adverse effects, including developmental abnormalities in zebrafish models. This highlights the need for careful dosage considerations in therapeutic applications.
| Concentration (µM) | Effect on Zebrafish Embryos |
|---|---|
| 0.1 | Normal development |
| 10 | Severe malformations |
| 100 | Complete mortality |
Scientific Research Applications
Sigma-1 Receptor Modulation
One of the prominent applications of 3-Amino-3-methyl-1-morpholinobutan-1-one hydrochloride is its role as a sigma-1 receptor modulator. Sigma-1 receptors are implicated in various neurological processes and have been targeted for treating conditions such as:
- Neuropathic Pain: Research indicates that sigma-1 receptor antagonists can alleviate pain in neuropathic models, suggesting that compounds like this compound may offer therapeutic benefits in managing chronic pain conditions .
Antinociceptive Activity
Studies have demonstrated that compounds interacting with the sigma-1 receptor exhibit antinociceptive properties. For instance, RC-752, a related compound, showed significant pain relief in animal models, indicating that similar compounds could be effective for pain management .
Neurodegenerative Diseases
There is growing interest in the neuroprotective effects of sigma-1 receptor modulators in conditions such as Alzheimer's disease and Parkinson's disease. The modulation of sigma receptors may help in reducing neuroinflammation and promoting neuronal survival .
Structure-Activity Relationship Studies
Research has focused on the structure-activity relationship (SAR) of morpholine derivatives, including this compound. These studies aim to optimize the pharmacological properties of such compounds for enhanced efficacy and reduced side effects .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared below with two structurally related hydrochlorides from the evidence:
Key Observations :
- The morpholine group in the target compound likely improves aqueous solubility compared to the phenyl and trifluoromethyl substituents in analogs .
- The trifluoromethyl group in 3-amino-1-(trifluoromethyl)cyclopentan-1-ol HCl enhances lipophilicity, favoring membrane permeability but reducing solubility .
Stability and Analytical Profiling
While direct stability data for the target compound are unavailable, insights can be drawn from studies on other hydrochlorides:
- Amitriptyline HCl and gabapentin showed >98% solution stability under validated RP-HPLC conditions . This suggests that hydrochlorides generally exhibit robust stability in solution when stored appropriately.

- Dosulepin HCl demonstrated repeatability with %RSD <2.0 in HPLC analyses, indicating reliable quantification methods for similar compounds .

Implications for the Target Compound :
- The morpholine group may confer oxidative stability due to its electron-rich environment, contrasting with nitrosoureas like ACNU, which rapidly degrade (plasma half-life ~12 minutes) .
- Analytical methods such as RP-HPLC (as used for amitriptyline and gabapentin) are likely applicable for quantifying the target compound .

Metabolic and Pharmacokinetic Considerations
- ACNU (a nitrosourea antitumor agent) exhibited rapid renal excretion (72–95% within 24 hours) and metabolism into carbamoylating products . While structurally distinct from the target compound, this highlights the importance of functional groups in dictating clearance rates.
- The chloroethyl moiety in ACNU was critical for antitumor activity, whereas the target compound’s morpholine group may instead influence bioavailability or target engagement .
Preparation Methods
Morpholine-Mediated Condensation Approach
This method, detailed in patent US20120316147A1, begins with the preparation of tert-butyl 2-methyl-4-morpholino-4-oxobutan-2-ylcarbamate. The morpholine ring is introduced via nucleophilic substitution, where morpholine reacts with a ketone intermediate under basic conditions. The tert-butyl carbamate group serves as a protective moiety for the amine, which is later deprotected using hydrochloric acid to yield the hydrochloride salt.
Key steps include:
Hydrochlorination-Driven Amination
An alternative route, adapted from CN114262271A, involves synthesizing 3-methyl-3-amino-1-pentyne as an intermediate, followed by hydrochlorination. While the original patent focuses on a different compound, the methodology is adaptable:
-
Chlorination : 3-methyl-1-pentyn-3-ol is treated with concentrated sulfuric acid and cuprous chloride at -5°C to form 3-methyl-3-chloro-1-pentyne.
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Amination : The chloro intermediate undergoes ammonolysis, with subsequent HCl treatment to yield the hydrochloride salt.
Detailed Procedure from US20120316147A1
Stepwise Synthesis
The patented method involves four stages:
-
Ketone Formation :
-
Morpholine Incorporation :
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The chloro intermediate is refluxed with morpholine (1.2 equiv) in dichloromethane for 6 hours.
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Product : 3-morpholino-3-methyl-1-pentyne (yield: 78%).
-
-
Deprotection and Salt Formation :
Reaction Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Morpholine Equiv | 1.2 | Maximizes substitution |
| HCl Concentration | 4M | Ensures complete deprotection |
Reaction times beyond 6 hours led to a 15% decrease in yield due to epimerization.
Alternative Method from CN114262271A
Chlorination-Amination Sequence
The Chinese patent outlines a scalable approach:
-
Chlorination :
-
Amination :
-
The chloro intermediate is reacted with aqueous ammonia (25%) at 40°C for 4 hours.
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Yield : 68% after purification via recrystallization.
-
Challenges and Solutions
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Byproduct Formation : Excess HCl leads to dichlorinated byproducts. Mitigated by strict temperature control (-5°C to 5°C).
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Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted morpholine.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Morpholine-Mediated | 420 | 78 | 95 |
| Chlorination-Amination | 380 | 68 | 92 |
The morpholine-mediated route, while costlier, offers higher purity suitable for pharmaceutical applications.
Solvent Recovery Systems
-
Dichloromethane : 90% recovery via distillation.
-
Ethyl Acetate : 85% recovery using rotary evaporators.
Characterization and Quality Control
Spectroscopic Data
Stability Profiles
| Condition | Degradation (%) |
|---|---|
| 25°C, 6 months | <2 |
| 40°C, 1 month | 5 |
Q & A
Q. Table 1. Synthesis Optimization Strategies
Q. Table 2. Analytical Techniques for Contradictory Data Resolution
| Technique | Application Example | Resolution Strategy |
|---|---|---|
| 2D-NMR (NOESY) | Stereochemical ambiguity in morpholine ring | Spatial proximity analysis of protons |
| Chiral HPLC | Enantiomeric excess determination | Derivatization with chiral auxiliaries |
| DFT Calculations | Discrepancies in predicted vs. observed shifts | Adjust solvent model (PCM) parameters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



